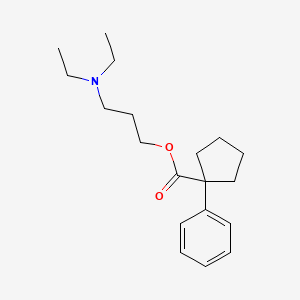![molecular formula C17H13N3O3 B14154580 1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 371228-35-2](/img/structure/B14154580.png)
1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-methyl-4-nitroaniline. This is achieved by treating the aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo dye .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Reduction: Produces corresponding amines.
Oxidation: Can produce various oxidized derivatives.
Substitution: Leads to substituted aromatic compounds.
Applications De Recherche Scientifique
1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mécanisme D'action
The compound exerts its effects primarily through its azo group. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the electronic structure of the compound. This interaction can result in the absorption of specific wavelengths of light, giving the compound its characteristic color. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sudan I: Another azo dye with similar applications but different structural properties.
Sudan III: Used for staining and dyeing, with a slightly different chemical structure.
1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: Known for its nonlinear optical properties.
Uniqueness
1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitro group and a methyl group on the phenyl ring, along with the naphthalen-2-ol moiety, makes it particularly useful in applications requiring specific color properties and reactivity .
Propriétés
Numéro CAS |
371228-35-2 |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
1-[(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-10-13(7-8-15(11)20(22)23)18-19-17-14-5-3-2-4-12(14)6-9-16(17)21/h2-10,21H,1H3 |
Clé InChI |
AAXGCCANEAKACG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
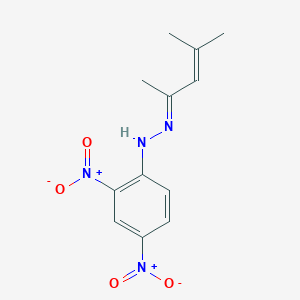

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
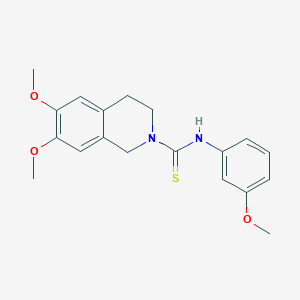
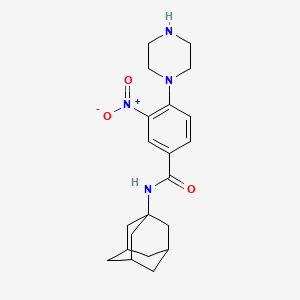
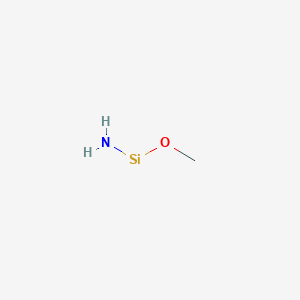
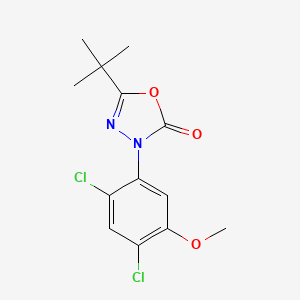
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)

